N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1427460-45-4
VCID: VC2867422
InChI: InChI=1S/C10H8BrF3N2OS/c11-6-1-2-7(16-9-15-3-4-18-9)8(5-6)17-10(12,13)14/h1-2,5H,3-4H2,(H,15,16)
SMILES: C1CSC(=N1)NC2=C(C=C(C=C2)Br)OC(F)(F)F
Molecular Formula: C10H8BrF3N2OS
Molecular Weight: 341.15 g/mol

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

CAS No.: 1427460-45-4

Cat. No.: VC2867422

Molecular Formula: C10H8BrF3N2OS

Molecular Weight: 341.15 g/mol

* For research use only. Not for human or veterinary use.

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine - 1427460-45-4

Specification

CAS No. 1427460-45-4
Molecular Formula C10H8BrF3N2OS
Molecular Weight 341.15 g/mol
IUPAC Name N-[4-bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H8BrF3N2OS/c11-6-1-2-7(16-9-15-3-4-18-9)8(5-6)17-10(12,13)14/h1-2,5H,3-4H2,(H,15,16)
Standard InChI Key YBIQQGCDMMZZPN-UHFFFAOYSA-N
SMILES C1CSC(=N1)NC2=C(C=C(C=C2)Br)OC(F)(F)F
Canonical SMILES C1CSC(=N1)NC2=C(C=C(C=C2)Br)OC(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Identification

N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is characterized by several key identifiers that define its chemical identity. The compound possesses a unique molecular structure consisting of a 4,5-dihydro-1,3-thiazol-2-amine core connected to a phenyl ring that features a bromine atom at the 4-position and a trifluoromethoxy group at the 2-position. This structural arrangement contributes to its specific chemical and biological properties that distinguish it from other thiazole derivatives.

Physical and Chemical Properties

The physical and chemical properties of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine are summarized in the following table:

PropertyValue
CAS Number1427460-45-4
Molecular FormulaC10H8BrF3N2OS
Molecular Weight341.15 g/mol
IUPAC NameN-[4-bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Standard InChIInChI=1S/C10H8BrF3N2OS/c11-6-1-2-7(16-9-15-3-4-18-9)8(5-6)17-10(12,13)14/h1-2,5H,3-4H2,(H,15,16)
Standard InChIKeyYBIQQGCDMMZZPN-UHFFFAOYSA-N
SMILESC1CSC(=N1)NC2=C(C=C(C=C2)Br)OC(F)(F)F
PubChem Compound ID75365608

The presence of the bromine atom and trifluoromethoxy group significantly influences the compound's physicochemical properties, including its lipophilicity, metabolic stability, and potential for biological interactions. The 4,5-dihydro-1,3-thiazole ring system provides a unique three-dimensional structure that may influence the compound's binding characteristics with biological targets.

Synthesis and Characterization

Synthetic Approaches

Structure-Activity Relationships

Key Structural Features

Understanding the structure-activity relationships (SAR) of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is crucial for optimizing its biological activities and developing improved derivatives. Several structural elements of this compound may significantly influence its biological properties:

  • The 4,5-dihydro-1,3-thiazole ring: This heterocyclic system serves as a key pharmacophore in many bioactive molecules. The partially saturated nature of the dihydrothiazole ring, compared to the fully aromatic thiazole, may alter the electronic properties and conformational flexibility of the molecule, potentially affecting its binding characteristics with biological targets.

  • The amine group at the 2-position of the thiazole: This functional group can participate in hydrogen bonding interactions with biological receptors or enzymes, potentially contributing to binding affinity and specificity.

  • The bromine substituent: Halogen atoms like bromine can influence the electronic distribution, lipophilicity, and metabolism of the compound. Additionally, bromine can participate in halogen bonding interactions with biological targets, potentially enhancing binding affinity.

  • The trifluoromethoxy group: This substituent typically enhances metabolic stability and lipophilicity, which can improve the compound's pharmacokinetic properties. The trifluoromethoxy group may also engage in specific interactions with hydrophobic pockets in biological targets.

Comparative Analysis with Related Compounds

While direct comparative data for N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine is limited in the current literature, insights can be gained by examining related thiazole derivatives. For instance, research on various substituted thiazoles has demonstrated that modification of substituents on the thiazole ring or the connected aromatic rings can significantly alter biological activity profiles.

In the development of antituberculosis agents, researchers have found that incorporating heterocyclic rings like thiophene connected to pyrazoline rings can lead to compounds with improved solubility and antimicrobial activity . Similar principles might apply to the optimization of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine for specific biological targets.

The design of triarylmethanes as connexin inhibitors has also demonstrated the importance of specific substitution patterns on aromatic rings connected to heterocyclic systems like thiazole . These studies provide valuable precedents for understanding how structural modifications of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine might influence its biological activity profile.

Research Challenges and Future Directions

Current Research Status

The research on N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine appears to be in relatively early stages, as evidenced by the limited specific information available in the scientific literature. While the compound has been synthesized and characterized, comprehensive studies on its biological activities, mechanism of action, and structure-activity relationships remain areas for further investigation.

Future Research Opportunities

Several promising research directions could further advance our understanding and application of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine:

  • Comprehensive biological screening: Systematic evaluation of the compound's activity against various biological targets, including bacterial strains, cancer cell lines, and specific enzymes or receptors, could uncover valuable therapeutic applications.

  • Mechanistic studies: Investigation of the compound's molecular mechanisms of action, including target identification and binding mode analysis, would provide crucial insights for rational optimization efforts.

  • Structure-activity relationship studies: Synthesis and evaluation of structural analogs with variations in the thiazole ring, substituent positions, or functional group identity could identify key pharmacophoric elements and guide optimization efforts.

  • Formulation and delivery strategies: Development of appropriate formulation approaches to address potential solubility or bioavailability challenges associated with the compound's physicochemical properties.

  • Combination therapy approaches: Exploration of synergistic effects when used in combination with established therapeutic agents, potentially leading to enhanced efficacy or reduced resistance development .

These research directions represent valuable opportunities to unlock the full potential of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine in medicinal chemistry and pharmaceutical development.

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